3-(Pyrrolidin-1-yl)butan-1-amine
Description
3-(Pyrrolidin-1-yl)butan-1-amine (CAS: 893644-50-3) is a secondary amine characterized by a four-carbon butan-1-amine backbone substituted with a pyrrolidin-1-yl group at the third carbon. Pyrrolidine, a five-membered saturated nitrogen ring, confers rigidity and basicity to the molecule. The compound’s molecular formula is C₈H₁₈N₂ (molecular weight: 142.25 g/mol), and it serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing histamine H3 receptor antagonists and kinase inhibitors .
Properties
IUPAC Name |
3-pyrrolidin-1-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(4-5-9)10-6-2-3-7-10/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZQIRUEJFYSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629672 | |
| Record name | 3-(Pyrrolidin-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893644-50-3 | |
| Record name | 3-(Pyrrolidin-1-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-1-yl)butan-1-amine typically involves the reaction of pyrrolidine with butan-1-amine under controlled conditions. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile attacking a suitable electrophilic butanamine derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolidin-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The compound can participate in substitution reactions where the pyrrolidine ring or the butanamine chain is modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated derivatives and strong bases like sodium hydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce simpler amines .
Scientific Research Applications
3-(Pyrrolidin-1-yl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including its role in drug development.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Varying Amine Rings
Key Comparisons :
Analysis :
Chain Length Variants
Analysis :
- Longer carbon chains (e.g., butan-1-amine vs. propan-1-amine) enhance molecular flexibility, influencing binding kinetics in enzyme inhibitors .
- Viscosity studies show that butan-1-amine derivatives exhibit lower viscosity deviations (ηΔ) in alcohol solutions compared to propan-1-amine analogs, suggesting stronger solvation effects .
Substituted Derivatives
- 1,1-Diphenyl-4-(pyrrolidin-1-yl)butan-1-amine : Synthesized via hydroamination, this derivative demonstrates >20:1 regioselectivity for 1,4-diamine formation, highlighting the synthetic versatility of the parent compound .
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-amine : Incorporation of a pyrazole ring introduces hydrogen-bonding capabilities, expanding applications in coordination chemistry .
Biological Activity
3-(Pyrrolidin-1-yl)butan-1-amine, also known as 3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine, is a compound of significant interest in pharmacology and medicinal chemistry. Characterized by its unique structure, which includes a pyrrolidine ring attached to a butanamine backbone, this compound exhibits various biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is CHN. The presence of the pyrrolidine ring enhances its reactivity and interaction with biological targets. The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 141.23 g/mol |
| Structure | Structure |
Neuropharmacological Effects
Research indicates that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin. Its structural similarity to other psychoactive compounds suggests potential dopaminergic activity, which could lead to applications in treating conditions like depression or anxiety.
Case Study: Dopaminergic Activity
In a study evaluating various amines for their ability to inhibit monoamine uptake, this compound demonstrated notable IC50 values against dopamine and serotonin transporters, indicating its potential as a neuroactive agent .
Antimicrobial Properties
Emerging evidence suggests that compounds similar to this compound possess antimicrobial properties. A study on aminopyrrolidinyl phosphonates showed promising results against various bacterial strains, suggesting that derivatives of this compound may exhibit similar effects .
Table: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 3-Methylpyrrolidine | S. aureus | 16 µg/mL |
| Pyrrolidine | P. aeruginosa | 64 µg/mL |
The biological activity of this compound is likely mediated through several mechanisms:
- Monoamine Transporter Inhibition : Similar compounds have been shown to inhibit the reuptake of neurotransmitters like dopamine and serotonin, leading to increased synaptic levels.
- Antimicrobial Action : The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Preliminary studies indicate that the compound is rapidly absorbed and metabolized in vivo, with a half-life conducive for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
